[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid
Description
[3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a mercapto (-SH) moiety, and an acetic acid side chain. Its synthesis typically involves the reaction of 4-chlorobenzoic acid with thiocarbohydrazide under fusion conditions, followed by derivatization with aromatic aldehydes and acetyl chloride to yield intermediates and final products . The compound’s structure confers unique physicochemical properties, such as moderate solubility in polar solvents due to the acetic acid group and enhanced lipophilicity from the chlorophenyl substituent.
For example, derivatives of this compound have demonstrated activity against bacterial strains, likely due to the mercapto group’s ability to disrupt microbial enzymes or membrane integrity . Additionally, structural analogs have shown inhibitory effects on α-glucosidase and lipase enzymes, suggesting therapeutic relevance in metabolic disorders .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)9-12-13-10(17)14(9)5-8(15)16/h1-4H,5H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNDSFNHTCIVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-5-(4-chlorophenyl)-3-mercapto-4H-1,2,4-triazole
- Starting Materials: 4-chlorophenyl hydrazide or related hydrazide derivatives.
- Step 1: Dissolve the hydrazide (e.g., isonicotinic acid hydrazide analog) in absolute ethanol with potassium hydroxide.
- Step 2: Add carbon disulfide dropwise at room temperature, stirring for 10–16 hours to form potassium dithiocarbazinate salt.
- Step 3: Add hydrazine hydrate gradually to the potassium salt solution and reflux for 3–8 hours. Hydrogen sulfide evolution and color change to green indicate progress.
- Step 4: Cool and acidify the reaction mixture to pH 1 with hydrochloric acid to precipitate the triazole derivative.
- Step 5: Filter, wash, and recrystallize from ethanol to obtain pure 4-amino-5-(4-chlorophenyl)-3-mercapto-4H-1,2,4-triazole.
This method yields the triazole core in 70–99% yield depending on conditions and substituents.
Alternative Method: Schiff Base Formation Followed by Hydrolysis
- Step 1: Prepare Schiff base by reacting 4-amino-3-mercapto-5-phenyl-(4H)-1,2,4-triazole with 4-chlorobenzaldehyde in acetic acid under reflux.
- Step 2: Isolate the Schiff base intermediate.
- Step 3: Hydrolyze or further react to introduce the acetic acid group at the 4-position.
This method is less direct but useful for certain substituted derivatives.
Reaction Conditions and Characterization Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of potassium salt | Ethanol, KOH, CS2, RT, 10–16 h | ~99 | Stirring, dropwise CS2 addition |
| Cyclization with hydrazine | Reflux, 3–8 h | 70–85 | H2S evolution, green color formation |
| Acidification and isolation | HCl to pH 1, cooling | — | Precipitation of triazole derivative |
| Coupling with phenylacetic acid | THF/DMF, DCC, HOBt, RT, 24 h | 70–85 | Extraction and recrystallization |
Spectroscopic Characterization:
- IR Spectra: Characteristic bands for N-H (3300–3350 cm⁻¹), S-H (2750–2800 cm⁻¹), C=O (1620–1630 cm⁻¹), and C=N (1600–1650 cm⁻¹) confirm functional groups.
- 1H NMR: Signals for mercapto proton (SH) as broad singlet around 3.3–3.5 ppm, methylene protons (-CH2-) near 3.6–3.8 ppm, aromatic protons between 7.2–7.9 ppm, and triazole ring protons at 5.9–6.0 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights, fragmentation patterns supporting structure.
Research Findings and Optimization Notes
- The reaction of hydrazide with carbon disulfide in alkaline ethanol is critical for high yield of the dithiocarbazinate intermediate.
- Reflux time and temperature during hydrazine treatment influence the purity and yield of the triazole ring closure.
- Use of coupling agents like DCC and additives such as HOBt improves coupling efficiency with phenylacetic acid derivatives.
- Purification by recrystallization from ethanol or ethyl acetate enhances product purity.
- The presence of electron-withdrawing groups (e.g., 4-chloro) on the phenyl ring affects reaction rates and yields, generally favoring higher yields due to increased electrophilicity.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-Triazol-4-yl]acetohydrazide Derivatives
Structural Features : These compounds replace the acetic acid group with an acetohydrazide moiety (-NH-NH-C(O)-R) and incorporate a 4-methoxybenzyl substituent .
Biological Activity : Exhibited potent lipase inhibition (IC₅₀ = 12.3 µM) and α-glucosidase inhibition (IC₅₀ = 23.8 µM), outperforming the reference drug acarbose .
Key Differences : The hydrazide group increases hydrogen-bonding capacity, enhancing enzyme interactions but reducing metabolic stability compared to the acetic acid derivative.
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide
Structural Features : Substitutes the acetic acid with an acetamide group (-NHC(O)-CH₃) and adds a 4-methoxyphenyl substituent .
Biological Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
Key Differences : The acetamide group improves lipophilicity (logP = 3.2 vs. 2.1 for the acetic acid derivative), enhancing membrane permeability but reducing aqueous solubility.
{[5-[(4-Chlorophenoxy)methyl]-4-(2-Methyl-2-Propenyl)-4H-1,2,4-Triazol-3-yl]thio}acetic Acid
Structural Features: Incorporates a phenoxymethyl and propenyl group, retaining the acetic acid side chain . Biological Activity: Limited direct data, but the propenyl group may enhance pharmacokinetic properties by increasing metabolic resistance. Key Differences: The bulky propenyl substituent raises molecular weight (MW = 367.8 g/mol vs.
(3-Mercapto-5-Methyl-[1,2,4]Triazol-4-yl)-Acetic Acid
Structural Features: Replaces the 4-chlorophenyl group with a methyl substituent . Key Differences: Lower logP (1.8 vs. 2.1) due to the absence of the chlorophenyl group, suggesting reduced membrane affinity.
2-[2-(4-Chlorophenyl)-5-Methyl-1,3-Thiazol-4-yl]acetic Acid
Structural Features: Replaces the triazole core with a thiazole ring . Biological Activity: Thiazole derivatives are known for anti-inflammatory and analgesic properties, though specific data for this compound are unreported. Key Differences: The thiazole ring’s electron-rich nature may alter binding interactions compared to the triazole-based parent compound.
Biological Activity
[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid (CAS No. 851116-15-9) is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.71 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and a mercapto group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl isothiocyanate with hydrazine derivatives followed by cyclization to form the triazole ring. The mercapto group is introduced during the synthesis process to enhance the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity against various pathogens. In particular, this compound has shown efficacy against Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Enterococcus faecalis | Moderate activity |
| Escherichia coli | Low to moderate activity |
The presence of the mercapto group is believed to enhance interaction with bacterial enzymes, leading to increased antimicrobial potency .
Anticancer Activity
Mercapto-substituted triazoles have been studied for their potential anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 43.4 |
| HCT116 (Colon cancer) | 6.2 |
| T47D (Breast cancer) | 27.3 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : It has been suggested that mercapto groups can generate ROS upon interaction with cellular components, leading to oxidative damage in target cells.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
Several studies have investigated the biological activities of similar triazole derivatives:
- Antimicrobial Study : A study published in MDPI highlighted the effectiveness of various triazole derivatives against resistant bacterial strains. The incorporation of different substituents significantly influenced their antimicrobial potency .
- Anticancer Research : Another research article focused on the anticancer potential of triazole derivatives against human breast and colon cancer cell lines. The results underscored the importance of structural modifications in enhancing cytotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid, and how are intermediates characterized?
- Methodology :
- The compound is synthesized via nucleophilic substitution, typically reacting 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives with monochloroacetic acid in an alkaline medium (1:1 molar ratio) at 80–100°C for 4–6 hours .
- Intermediate characterization :
- IR spectroscopy : Identifies -SH (~2500 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) stretches .
- Elemental analysis : Confirms stoichiometric purity (>98%) .
- Chromatography : TLC/HPLC ensures homogeneity (Rf = 0.6–0.8 in ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Key techniques :
- IR/NMR : IR confirms functional groups; ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and acetic acid methylene (δ 4.2 ppm) .
- X-ray crystallography : SHELX programs resolve crystal packing (e.g., hydrogen-bonded dimers) and space groups (e.g., monoclinic P2₁/c) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0521) .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to enhance yield and purity of this compound?
- Optimization strategies :
- Solvent systems : Aqueous alkali (yield ~60%) vs. dioxane/triethylamine (yield >85%) .
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields .
- Purification : Recrystallization from ethanol-DMF (3:1) improves purity (>99%) .
- Table 1 : Reaction optimization parameters from literature.
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Solvent | Aqueous NaOH | Dioxane/TEA |
| Temperature (°C) | 80–100 | 120 (microwave) |
| Time (hours) | 4–6 | 0.5 |
| Yield (%) | 60–75 | 85–90 |
Q. What experimental approaches resolve discrepancies between in vitro and in vivo pharmacological data?
- Case study : Hydroxy-substituted analogs show in vitro superoxide scavenging (IC₅₀ = 12 µM) but lack in vivo anti-inflammatory activity .
- Methodological solutions :
- Pharmacokinetic profiling : Assess plasma stability (e.g., half-life <30 minutes) and metabolite identification (LC-MS/MS) .
- Prodrug design : Synthesize methyl ester derivatives to enhance bioavailability .
- Dose-response studies : Test efficacy in multiple animal models (e.g., carrageenan-induced edema) at varying doses (10–100 mg/kg) .
Q. What role does the mercapto group play in the compound’s bioactivity?
- Functional analysis :
- Radical scavenging : -SH group reduces DPPH radicals (EC₅₀ = 15 µM) via hydrogen atom transfer .
- SAR studies : Replacing -SH with -OCH₃ abolishes >90% of superoxide scavenging activity .
- Experimental validation :
- Ellman’s assay : Quantifies free thiol content (λ = 412 nm) .
- Molecular docking : Predicts interactions with redox-active enzymes (e.g., NADPH oxidase) .
Q. How are computational methods integrated with experimental data to predict physicochemical properties?
- Computational workflows :
- DFT calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (4.2 eV), correlating with redox activity .
- Molecular dynamics : Simulates solubility in aqueous/organic solvents (logP = 1.8) .
- Validation :
- UV-Vis spectroscopy : Experimental λmax (270 nm) aligns with TD-DFT predictions .
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
